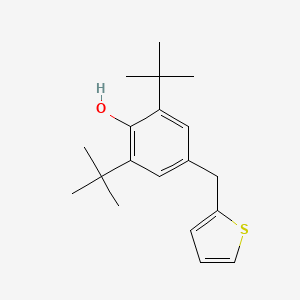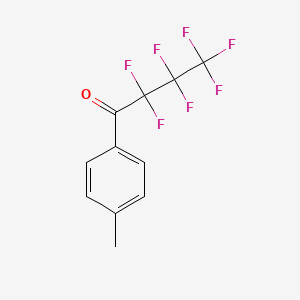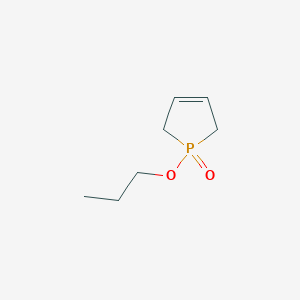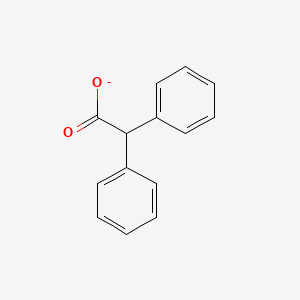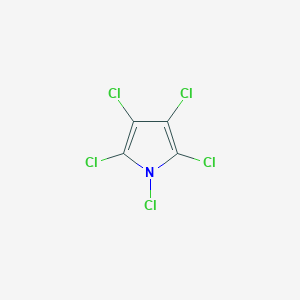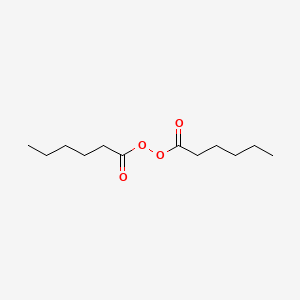
Bishexanoyl peroxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bishexanoyl peroxide, also known as dicaproyl peroxide or dihexanoyl peroxide, is an organic peroxide with the molecular formula C12H22O4. It is a white, crystalline solid that is used primarily as a radical initiator in polymerization reactions. The compound is known for its high reactivity and ability to decompose into free radicals, which makes it valuable in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Bishexanoyl peroxide can be synthesized through the reaction of hexanoyl chloride with hydrogen peroxide in the presence of a base such as sodium hydroxide. The reaction typically occurs under alkaline conditions, which facilitate the formation of the peroxide bond. The general reaction is as follows:
2C6H11COCl+H2O2+2NaOH→(C6H11CO)2O2+2NaCl+2H2O
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves careful control of reaction conditions to ensure the purity and yield of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and safety during production.
化学反応の分析
Types of Reactions
Bishexanoyl peroxide undergoes several types of chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, facilitating the oxidation of various substrates.
Reduction: Under certain conditions, this compound can be reduced to its corresponding alcohols.
Substitution: The peroxide bond can be cleaved, leading to substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen and other peroxides. The reactions typically occur under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Catalysts such as acids or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions produce alcohols.
科学的研究の応用
Bishexanoyl peroxide has a wide range of applications in scientific research, including:
Chemistry: Used as a radical initiator in polymerization reactions, it helps in the synthesis of various polymers and copolymers.
Biology: The compound is studied for its potential use in biological systems, particularly in the controlled release of drugs.
Medicine: Research is ongoing to explore its use in drug delivery systems and as an antimicrobial agent.
Industry: Widely used in the production of plastics, resins, and other materials, this compound is valued for its ability to initiate polymerization reactions efficiently.
作用機序
The mechanism of action of bishexanoyl peroxide involves the homolytic cleavage of the peroxide bond, leading to the formation of free radicals. These free radicals are highly reactive and can initiate various chemical reactions, including polymerization. The molecular targets and pathways involved depend on the specific application and conditions under which the compound is used.
類似化合物との比較
Similar Compounds
Bis-(2-ethylhexanoyl) peroxide: Another organic peroxide used as a radical initiator in polymerization reactions.
Benzoyl peroxide: Commonly used in acne treatment and as a polymerization initiator.
Di-tert-butyl peroxide: Used as a radical initiator and in the synthesis of various organic compounds.
Uniqueness
Bishexanoyl peroxide is unique due to its specific molecular structure, which provides distinct reactivity and stability compared to other peroxides. Its ability to decompose into free radicals under mild conditions makes it particularly valuable in industrial applications where controlled radical generation is required.
特性
CAS番号 |
2400-59-1 |
|---|---|
分子式 |
C12H22O4 |
分子量 |
230.30 g/mol |
IUPAC名 |
hexanoyl hexaneperoxoate |
InChI |
InChI=1S/C12H22O4/c1-3-5-7-9-11(13)15-16-12(14)10-8-6-4-2/h3-10H2,1-2H3 |
InChIキー |
VLAGSAGYAIGJSU-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(=O)OOC(=O)CCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


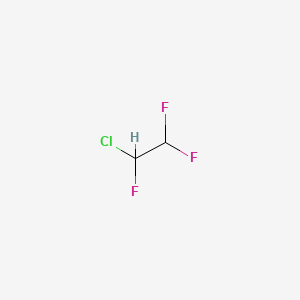
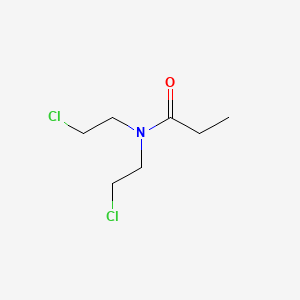
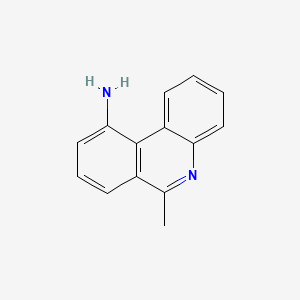
![Bis[chloro(difluoro)methyl]diazene](/img/structure/B14745896.png)
![6,7-Dimethyl-3-phenyl-4H-furo[3,2-b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B14745904.png)

